3,4,5-trimethoxy-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound, and a trimethoxybenzamide group, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring. The hydroxylation of the quinoxaline ring can be achieved using g-C3N4 as a photocatalyst under air conditions .
The next step involves the introduction of the 4-methylphenyl group through a Friedel-Crafts alkylation reaction. Finally, the trimethoxybenzamide group is attached via an amide coupling reaction using appropriate reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoxaline ring can be oxidized to form quinoxalinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions include quinoxalinone derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5-trimethoxy-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trimethoxybenzamide group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to the modulation of cellular pathways involved in disease processes, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.
Benzamide derivatives: Compounds with a benzamide group, such as N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide, have comparable chemical properties.
Uniqueness
3,4,5-trimethoxy-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide is unique due to the combination of its quinoxaline and trimethoxybenzamide moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-14-9-10-17(16(11-14)22-25(30)28-19-8-6-5-7-18(19)26-22)27-24(29)15-12-20(31-2)23(33-4)21(13-15)32-3/h5-13H,1-4H3,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUFCLIOQAHWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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